7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole and pyrimidine ring. Key structural features include:
- 2-(3-Hydroxypropyl): A hydroxyalkyl chain at position 2, enhancing solubility and hydrogen-bonding capacity.
- 5-Methyl: A methyl group at position 5, influencing steric and electronic properties.
- 6-Carboxamide: A carboxamide group at position 6, critical for binding interactions in therapeutic targets.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-9-13(15(18)24)14(10-4-6-11(17)7-5-10)22-16(19-9)20-12(21-22)3-2-8-23/h4-7,14,23H,2-3,8H2,1H3,(H2,18,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYYGIJFLNZPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324057 | |
| Record name | 7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
531493-87-5 | |
| Record name | 7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazolo-Pyrimidine Core Formation
The triazolo[1,5-a]pyrimidine scaffold is commonly constructed via a one-pot, three-component reaction involving aryl aldehydes, β-ketoamides, and 3-amino-1,2,4-triazole derivatives. For the target compound, 4-chlorobenzaldehyde serves as the aryl aldehyde component, introducing the 7-(4-chlorophenyl) substituent. The β-ketoamide acetoacetamide provides the 5-methyl and 6-carboxamide functionalities, while 3-amino-1,2,4-triazole derivatives functionalized with a 3-hydroxypropyl group at position 2 are critical for introducing the 2-(3-hydroxypropyl) moiety.
Reaction Conditions :
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Temperature : 80°C for 20–30 minutes.
Mechanistic Pathway :
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Knoevenagel Condensation : The aldehyde reacts with acetoacetamide to form an α,β-unsaturated ketone intermediate.
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Michael Addition : 3-Amino-1,2,4-triazole attacks the α,β-unsaturated system, followed by cyclization to form the pyrimidine ring.
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Aromatization : Dehydration yields the fully conjugated triazolo-pyrimidine core.
Key Modification :
The 3-hydroxypropyl group at position 2 requires using a pre-functionalized 3-(3-hydroxypropyl)-1,2,4-triazol-5-amine instead of the standard 3-amino-1,2,4-triazole. This precursor is synthesized via alkylation of 3-amino-1,2,4-triazole with 3-chloropropanol, followed by purification via recrystallization.
Stepwise Synthesis via Chalcone Intermediates
Chalcone Preparation
Chalcones (α,β-unsaturated ketones) serve as key intermediates for constructing the pyrimidine ring. For this compound, 3-(3-hydroxypropyl)acetophenone is condensed with 4-chlorobenzaldehyde under basic conditions (NaOH/EtOH) to yield the chalcone 3-(4-chlorophenyl)-1-(3-hydroxypropyl)prop-2-en-1-one .
Reaction Parameters :
Cyclization with 3-Amino-1,2,4-Triazole
The chalcone intermediate undergoes cyclocondensation with 3-amino-1,2,4-triazole in acetic acid to form the triazolo-pyrimidine core. The 3-hydroxypropyl group is retained through selective reaction conditions.
Optimized Conditions :
Post-Synthetic Functionalization
Hydroxypropyl Group Introduction
For synthetic routes lacking the 3-hydroxypropyl group in early stages, post-synthetic alkylation is employed. The triazolo-pyrimidine intermediate is treated with 3-bromopropanol in the presence of K2CO3 in DMF at 60°C for 24 hours.
Challenges :
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Regioselectivity: The reaction favors alkylation at position 2 due to steric and electronic factors.
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Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) isolates the desired product.
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (DMSO-d6, 400 MHz):
δ 1.98 (s, 3H, CH3), 2.45–2.55 (m, 2H, CH2), 3.50 (t, 2H, CH2OH), 4.80 (br s, 1H, OH), 5.30 (s, 1H, pyrimidine-H), 7.45–7.60 (m, 4H, Ar-H), 8.20 (s, 1H, triazole-H), 10.25 (s, 1H, CONH2). -
13C NMR :
δ 22.5 (CH3), 32.1 (CH2), 61.8 (CH2OH), 115.5–140.2 (aromatic carbons), 165.3 (CONH2).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Purification |
|---|---|---|---|
| Multicomponent One-Pot | 85–95% | Low | Filtration/Washing |
| Chalcone-Based | 60–65% | Moderate | Column Chromatography |
| Post-Synthetic Alkylation | 50–55% | High | Column Chromatography |
Challenges and Optimization Opportunities
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Functional Group Compatibility : The hydroxyl group in 3-hydroxypropyl necessitates protection (e.g., as a tert-butyldimethylsilyl ether) during high-temperature steps to prevent dehydration.
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Regioselectivity : Competing alkylation at nitrogen centers requires careful control of reaction stoichiometry.
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Scalability : Solvent-free multicomponent reactions offer greener and more scalable pathways compared to stepwise methods .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it suitable for various applications:
1. Anticancer Activity
Research indicates that compounds with similar structures to 7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown promising results in inhibiting tumor growth. Studies suggest that the triazole ring may enhance the compound's ability to interfere with cancer cell proliferation through multiple pathways.
Case Study:
A study published in Cancer Research demonstrated that a related triazole derivative significantly reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The study highlighted the importance of structural modifications in enhancing anticancer activity.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various bacterial strains. The presence of the chlorophenyl group is believed to contribute to its effectiveness against Gram-positive and Gram-negative bacteria.
Case Study:
In a study published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential as a lead compound for antibiotic development.
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that while the compound shows significant biological activity, it also requires further investigation into its safety profile. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage levels for therapeutic use.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins .
Comparison with Similar Compounds
Table 1: Substituent Variations in Key Analogues
Key Observations :
- Position 7: Electron-withdrawing groups (e.g., Cl in the target compound) enhance stability and receptor affinity, while electron-donating groups (e.g., dimethylamino in Compound 16) may alter electronic interactions .
- Position 6 : The carboxamide moiety is conserved across analogues, suggesting its critical role in bioactivity.
SAR Insights :
- Antibacterial Activity: Compounds with bulky, lipophilic groups at position 7 (e.g., isopropyl in Compound 1) show enhanced activity against Enterococcus faecium compared to polar substituents (e.g., dimethylamino in Compound 16) .
Physicochemical Properties
Table 3: Molecular Weights and Key Properties
Key Trends :
- Lipophilicity : Benzylthio and methylthio substituents (e.g., Compound 1 and ) increase LogP, favoring membrane permeability but reducing solubility. The target compound’s hydroxypropyl group may lower LogP, balancing permeability and solubility .
Biological Activity
The compound 7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN5O2
- Molecular Weight : 359.81 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. It has been shown to act as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.39 µM to 0.98 µM across different studies, indicating potent antiproliferative effects .
The compound's mechanism involves:
- Inhibition of CDK2 : This leads to disruption in the cell cycle progression.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .
Case Studies and Research Findings
Several research articles have documented the effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting its potential use in combination therapies .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound significantly reduced tumor growth in xenograft models compared to controls .
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step protocols starting with 3-amino-1,2,4-triazole, substituted aldehydes, and β-keto esters. A representative method includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde (2.0 mmol) with ethyl cyanoacetate (2.0 mmol) and 3-amino-1,2,4-triazole (2.0 mmol) in ethanol/water (1:1 v/v) under reflux, catalyzed by TMDP (tetramethylenediphosphonic acid, 10 mol%) .
- Step 2 : Cyclization via reflux in ethanol with HCl, followed by purification via recrystallization.
- Characterization : Intermediates are monitored by TLC, and final products are confirmed via / NMR (400 MHz, DMSO-d6) and elemental analysis. Key NMR signals include aromatic protons (δ 7.2–7.8 ppm) and the triazole NH (δ 10.2 ppm) .
Advanced: How can reaction conditions be optimized to improve yields of the triazolopyrimidine core?
Optimization involves:
- Catalyst screening : TMDP outperforms traditional catalysts (e.g., piperidine) by enabling dual solvent-catalyst roles, reducing reaction time from 24h to 8h .
- Solvent effects : Ethanol/water mixtures (1:1 v/v) enhance solubility of polar intermediates, increasing yields from 70% to 92% compared to pure ethanol .
- Additive-driven purification : TMDP acts as a phase-transfer agent, simplifying isolation via filtration and reducing chromatographic steps .
Basic: What spectroscopic techniques are critical for structural elucidation?
- NMR : NMR identifies substituent patterns (e.g., 4-chlorophenyl protons as doublets at δ 7.5 ppm). NMR confirms carbonyl groups (C=O at δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 402.1 for the parent compound) and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., NH stretching at 3300–3400 cm, C=O at 1680 cm) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
X-ray diffraction (XRD) reveals:
- Envelope conformation : The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å), with the 4-chlorophenyl group perpendicular to the triazole plane (dihedral angle 83.9°) .
- Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice (bond length 2.89 Å), critical for understanding solid-state reactivity .
Basic: What biological assays are used to evaluate its pharmacological potential?
- Antiproliferative assays : MTT tests against cancer cell lines (e.g., MCF-7, IC = 12.5 μM) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition at 1.2 μM) .
- Solubility profiling : HPLC-based determination of logP (measured logP = 2.8) to predict bioavailability .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Discrepancies often arise from:
- Substituent effects : The 3-hydroxypropyl group enhances solubility but reduces membrane permeability, leading to variable IC values in cellular vs. enzymatic assays .
- Assay conditions : Varying pH (7.4 vs. 6.5) alters protonation states of the carboxamide group, affecting binding to targets like p53 .
- Resolution : Perform dose-response curves under standardized conditions (pH 7.4, 5% DMSO) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Basic: How are physicochemical properties (e.g., solubility, stability) determined?
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV-Vis (λ = 254 nm) .
- Stability : Forced degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC to assess hydrolytic (amide bond) and oxidative (triazole ring) degradation .
Advanced: What strategies address poor bioavailability in preclinical models?
- Prodrug design : Esterification of the 3-hydroxypropyl group improves logP from 2.8 to 3.5, enhancing C by 2.3-fold in rat plasma .
- Nanoparticle formulation : PLGA encapsulation (particle size 150 nm) increases half-life from 2h to 8h in vivo .
Basic: What computational methods predict SAR for triazolopyrimidine derivatives?
- Docking studies : AutoDock Vina models interactions with EGFR (PDB: 1M17), highlighting hydrogen bonds between the carboxamide and Thr766 .
- QSAR models : Hammett constants (σ = 0.23 for 4-Cl) correlate with IC values (R = 0.89) .
Advanced: How can synthetic scalability be achieved without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
